Product packaging for 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride(Cat. No.:CAS No. 71989-90-7)

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride

Cat. No.: B7908341
CAS No.: 71989-90-7
M. Wt: 288.80 g/mol
InChI Key: QJHCNBWLPSXHBL-UHFFFAOYSA-N
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Description

Cimetidine hydrochloride is a hydrochloride. It has a role as an anti-ulcer drug. It contains a cimetidine.
See also: Cimetidine Hydrochloride (preferred);  Cimetidine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClN6S B7908341 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride CAS No. 71989-90-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCNBWLPSXHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Paradigm Shifting Discovery

Genesis of Histamine (B1213489) H2 Receptor Antagonist Research

For many years, peptic ulcers were a debilitating and sometimes life-threatening condition, with treatments limited to temporary relief from antacids and, in severe cases, surgery. acs.org The prevailing understanding was that excess stomach acid was a major contributing factor. acs.org It was also known that histamine stimulated this acid secretion. wikipedia.org However, a significant puzzle remained: traditional antihistamines, effective against allergic reactions, had no impact on gastric acid production. wikipedia.orgtocris.com This crucial observation led scientists to a groundbreaking hypothesis.

Researchers, including Sir James Black, postulated that there must be more than one type of histamine receptor in the body. wikipedia.orgtocris.com The existing antihistamines targeted what would become known as H1 receptors, responsible for allergic responses. imrpress.com The receptor in the stomach, which controlled acid secretion, was proposed to be a different subtype, which they named the H2 receptor. tocris.comimrpress.com This hypothesis, formulated in 1966, provided a clear and specific target for a new class of anti-ulcer drugs. tocris.comnews-medical.net The challenge then became to design a molecule that could block this newly identified H2 receptor. acs.org

The development of cimetidine (B194882) is a landmark example of rational drug design. acs.orgslideshare.net Unlike traditional drug discovery methods that often relied on screening vast numbers of compounds or fortuitous discoveries from natural sources, the team at Smith, Kline & French (SK&F) embarked on a logical, step-by-step process. acs.org They started with the structure of the natural agonist, histamine, and systematically modified it to create a molecule that would act as an antagonist—a substance that would bind to the H2 receptor without activating it, thereby blocking histamine's ability to stimulate acid production. acs.orgyoutube.com This methodical approach, which involved synthesizing hundreds of compounds and studying their structure-activity relationships, was revolutionary and set a new standard for pharmaceutical research. acs.orgwikipedia.orguomustansiriyah.edu.iq

Developmental Milestones of Cimetidine

The path from the initial concept to the final, effective drug was marked by a series of key compounds and significant research hurdles.

The SK&F team began their quest by using histamine as their lead compound. uomustansiriyah.edu.iq21umas.edu.ye Their initial breakthrough was the creation of Nα-guanylhistamine, a partial H2 receptor antagonist. wikipedia.org While not potent enough for clinical use, it provided a crucial starting point and helped to refine the model of the H2 receptor. wikipedia.orgwikidoc.org This led to the development of the first true H2 receptor antagonist, burimamide (B1668067). wikipedia.org Burimamide was a specific competitive antagonist and was 100 times more potent than Nα-guanylhistamine, providing definitive proof of the H2 receptor's existence. wikipedia.orgwikidoc.org

Compound Classification Significance
HistamineAgonistNatural stimulant of the H2 receptor and the initial lead compound. uomustansiriyah.edu.iq21umas.edu.ye
Nα-guanylhistaminePartial AntagonistFirst compound to show H2 receptor antagonism, validating the research direction. wikipedia.org
BurimamideAntagonistThe first specific competitive H2 receptor antagonist, proving the existence of the H2 receptor. wikipedia.org

Despite the breakthrough with burimamide, significant challenges remained. Burimamide's potency was still too low for effective oral administration. wikipedia.org Further structural modifications, focusing on the compound's pKa, led to the creation of metiamide (B374674). wikipedia.orgwikidoc.org Metiamide was a much more effective agent, and clinical trials began in 1973. youtube.comwikipedia.org However, these trials revealed unacceptable side effects, including nephrotoxicity and agranulocytosis (a dangerous drop in white blood cells). wikipedia.orgwikidoc.org The toxicity was linked to the thiourea (B124793) group in metiamide's structure. wikipedia.org This setback forced the research team to once again modify the molecule, replacing the thiourea group with a cyanoguanidine moiety. acs.org This final modification resulted in the creation of cimetidine. acs.orgwikipedia.org Cimetidine passed all subsequent tests and was launched in 1976. acs.orguniroma1.it

Predecessor Compound Key Advancement Research Challenge
BurimamideProved H2 receptor existence. wikipedia.orgInsufficiently potent for oral administration. wikipedia.org
MetiamideEffective H2 antagonist. wikipedia.orgAssociated with nephrotoxicity and agranulocytosis due to its thiourea group. wikipedia.org

Impact on Pharmaceutical Science and Drug Discovery

The discovery of cimetidine was a watershed moment in medicine. It was the first truly effective drug for treating peptic ulcers, transforming the lives of millions and drastically reducing the need for surgery. acs.org Beyond its clinical success, the development of cimetidine had a profound and lasting impact on the pharmaceutical industry. The rational drug design approach pioneered by the SK&F team became a fundamental principle in modern drug discovery, guiding the development of countless other medications. acs.orgslideshare.net The success of cimetidine demonstrated the power of a deep understanding of physiological mechanisms and receptor pharmacology to create highly targeted and effective therapies. acs.org It ushered in a new era of logical, science-driven drug development that continues to this day. acs.org

Cimetidine as a Prototype for Targeted Drug Design

The development of cimetidine marked a pivotal moment in pharmacology, heralding a new era of rational drug design. acs.org Prior to cimetidine, drug discovery often relied on serendipitous findings from natural sources or the synthesis of numerous compounds with little understanding of their biological targets. acs.org Cimetidine's creation, however, was a deliberate and logical process, fundamentally changing the approach to developing new medicines. acs.org

The journey to cimetidine began with the knowledge that histamine stimulated gastric acid secretion, yet traditional antihistamines (H1 antagonists) had no effect on this process. wikidoc.orgwikipedia.orgwikipedia.org This led scientists at Smith, Kline & French (SK&F), including Sir James W. Black, to postulate the existence of a second type of histamine receptor, which they named the H2 receptor. wikidoc.orgwikipedia.org This hypothesis provided a clear and specific target for drug development. acs.org

The SK&F team embarked on a systematic process, starting with the structure of histamine itself. wikidoc.org Through the synthesis and testing of hundreds of modified compounds, they aimed to understand the structure-activity relationships required to block the H2 receptor. wikidoc.orgwikipedia.org An early breakthrough came with the creation of Nα-guanylhistamine, a partial H2-receptor antagonist. wikidoc.orgwikipedia.orgscribd.com This discovery further refined their model of the H2 receptor.

Subsequent research led to the development of burimamide, the first specific competitive antagonist of the H2 receptor. wikidoc.orgnih.gov While burimamide proved the existence of the H2 receptor, it was not potent enough for oral administration. wikidoc.org Further structural modifications, focusing on the compound's pKa, resulted in metiamide. wikidoc.org Although an effective agent, metiamide was associated with toxicity concerns. wikidoc.orgnih.gov

The culmination of this iterative design process was cimetidine. By replacing the thiourea group of metiamide with a cyanoguanidine group, the researchers created a compound that was not only a potent and selective H2-receptor antagonist but also had a favorable safety profile. wikipedia.orguniroma1.it The development of cimetidine is a landmark example of logical drug design, where a deep understanding of physiological mechanisms and a systematic, target-based approach led to a groundbreaking therapeutic agent. acs.org This success story established a new paradigm in the pharmaceutical industry, demonstrating the power of targeted drug design.

Evolution of H2-Receptor Antagonists in Drug Development

Following the pioneering success of cimetidine, the principles of rational drug design were further applied to develop a new generation of H2-receptor antagonists with improved properties. wikidoc.orgwikipedia.org The knowledge gained from the development of cimetidine, particularly the refined model of the H2 receptor and the use of quantitative structure-activity relationships (QSAR), paved the way for the creation of subsequent drugs in this class. wikipedia.org

One of the most notable successors to cimetidine was ranitidine (B14927). wikipedia.org Developed by Glaxo (now GlaxoSmithKline), ranitidine was the result of further refining the model of the H2 receptor. wikidoc.orgwikipedia.org Scientists at Glaxo replaced the imidazole (B134444) ring of cimetidine with a furan (B31954) ring containing a nitrogen-containing substituent. wikidoc.orgwikipedia.org This modification resulted in a compound with a longer duration of action and approximately ten times the activity of cimetidine. wikidoc.orgwikipedia.org Ranitidine was introduced in 1981 and quickly became a blockbuster drug. wikidoc.orgwikipedia.org

Another H2-receptor antagonist that emerged was famotidine. wikipedia.org The development of these second-generation antagonists demonstrated the continued application of targeted drug design principles, building upon the foundation laid by cimetidine.

The evolution of H2-receptor antagonists did not stop with ranitidine and famotidine. The success of this class of drugs spurred further research into the control of gastric acid secretion, eventually leading to the development of an even more effective class of drugs: the proton pump inhibitors (PPIs). wikidoc.orgwikipedia.org Omeprazole, a PPI, was found to be more effective than H2 blockers for healing ulcers and alleviating symptoms of reflux esophagitis. wikipedia.org Consequently, the use of H2-receptor antagonists has waned since the advent of PPIs, though they remain available for the treatment of conditions like heartburn. wikidoc.orgwikipedia.orgwikipedia.org

Molecular Mechanism of Action

Histamine (B1213489) H2 Receptor Antagonism

The principal mechanism of action for cimetidine (B194882) is its function as a histamine H2 receptor antagonist. wikipedia.org It operates by selectively and reversibly blocking the action of histamine on a specific subset of its receptors located on the basolateral membrane of gastric parietal cells. drugbank.comnih.gov

Cimetidine acts as a competitive inhibitor at the histamine H2 receptor. nih.govnih.gov Structurally related to histamine, cimetidine contains an imidazole (B134444) ring which allows it to bind to the H2 receptor, which has a dissociation constant (Kd) of 42 nM. wikipedia.orgdrugs.com By occupying the receptor binding site, it physically prevents the endogenous ligand, histamine, from binding and initiating its cellular effects. patsnap.comnih.gov This competitive antagonism specifically targets the parietal cells in the gastric mucosa, which are responsible for secreting hydrochloric acid into the stomach lumen. nih.govnih.gov The blockade of these receptors effectively reduces the stimulatory signal for gastric acid production that is normally triggered by histamine released from nearby enterochromaffin-like (ECL) cells. patsnap.com

The binding of histamine to H2 receptors on parietal cells initiates a specific intracellular signaling cascade that culminates in acid secretion. Cimetidine's blockade of the H2 receptor interrupts this pathway at its outset, leading to a series of downstream consequences.

Under normal physiological conditions, the binding of histamine to the H2 receptor, a Gs-protein-coupled receptor, activates the enzyme adenylate cyclase. patsnap.comclinpgx.org Cimetidine, by preventing histamine from binding to the H2 receptor, averts this activation. patsnap.com Without the histamine-induced conformational change in the receptor, the associated G-protein remains inactive, and therefore fails to stimulate adenylate cyclase. clinpgx.org This results in a significant attenuation of the enzyme's activity, preventing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP. patsnap.com

As a direct consequence of reduced adenylate cyclase activity, the intracellular concentration of the second messenger, cyclic AMP (cAMP), is modulated. The primary effect of cimetidine in parietal cells is to prevent the histamine-stimulated increase in cAMP levels. nih.govpatsnap.com By blocking the signal for cAMP production, cimetidine effectively maintains lower intracellular cAMP concentrations than would be present during histamine stimulation. patsnap.com This reduction in cAMP is a critical step in inhibiting the entire acid secretion process initiated by histamine.

The final step in gastric acid secretion is mediated by the H+/K+-ATPase, commonly known as the proton pump. patsnap.com The activation of this pump is dependent on the signaling cascade initiated by histamine. Increased intracellular cAMP levels lead to the activation of specific protein kinases, which in turn phosphorylate substrate proteins that trigger the translocation and activation of the proton pump at the secretory membrane of the parietal cell. nih.govclinpgx.org By preventing the rise in cAMP, cimetidine ensures that these protein kinases are not activated, and consequently, the proton pump is not stimulated. patsnap.com This lack of activation results in a marked decrease in the secretion of hydrogen ions (H+) into the gastric lumen, leading to a reduction in both the volume and acidity of gastric juice. drugbank.comyoutube.com

Downstream Cellular Signaling Pathway Disruption

Cytochrome P450 Enzyme System Interaction

Beyond its effects on gastric acid, cimetidine is a well-documented inhibitor of the hepatic cytochrome P450 (CYP450) enzyme system. drugbank.comnih.gov This system is a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of endogenous compounds and xenobiotics, including many therapeutic drugs. wikipedia.org

Cimetidine's inhibitory action is non-selective and potent, affecting multiple CYP isoenzymes. wikipedia.org The mechanism of inhibition involves the cimetidine molecule, specifically its imidazole and cyano groups, binding to the heme iron of the cytochrome P450 enzyme. nih.govmefst.hr This interaction prevents the enzyme from binding to and metabolizing its usual substrates. mefst.hr The inhibition can be significant enough to alter the pharmacokinetics of co-administered drugs that are metabolized by these enzymes, a key consideration in its clinical use. wikipedia.org

Interactive Table: Cytochrome P450 Isoenzymes Inhibited by Cimetidine Users can sort the table by clicking on the column headers.

IsoenzymeLevel of InhibitionDescription
CYP1A2 Moderate to PotentInvolved in the metabolism of various drugs, including some antidepressants and antipsychotics. wikipedia.org
CYP2C9 ModerateMetabolizes several clinically important drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin. wikipedia.org
CYP2C19 ModerateResponsible for the metabolism of proton pump inhibitors and some anticonvulsants. wikipedia.org
CYP2D6 Moderate to PotentMetabolizes a wide range of drugs, including beta-blockers, antidepressants, and opioids. wikipedia.orgconsensus.app
CYP2E1 ModeratePlays a role in the metabolism of small-molecule compounds, including ethanol (B145695) and acetaminophen. wikipedia.org
CYP3A4 ModerateThe most abundant CYP enzyme in the human liver, responsible for the metabolism of approximately 50% of clinically used drugs. wikipedia.org

Broad-Spectrum Inhibition of Hepatic Microsomal Cytochrome P450 Isoenzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)

Cimetidine is a well-established inhibitor of several cytochrome P450 (CYP) isoenzymes, which are crucial for the metabolism of a wide array of drugs and endogenous compounds. nih.govdrugbank.com This inhibition is considered broad-spectrum, affecting multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. mefst.hr The inhibitory effect of cimetidine on these enzymes can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are metabolized by these pathways. patsnap.com

The mechanism of inhibition involves the imidazole ring of the cimetidine molecule. This structure binds to the heme iron of the cytochrome P450 enzyme, thereby preventing the binding and subsequent metabolism of other substrates. mefst.hr The extent of inhibition varies among the different CYP isoenzymes, with some being more potently inhibited than others. mefst.hr For instance, in vitro studies have demonstrated that cimetidine is a particularly strong inhibitor of CYP2D6. mefst.hr

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoenzymes by Cimetidine

CYP Isoenzyme Substrate Inhibition Constant (Ki)
CYP1A2 Caffeine >> Ranitidine (B14927) = Ebrotidine nih.gov
CYP2C9 Tolbutamide (B1681337) Weak inhibition mefst.hr
CYP2C19 S-mephenytoin Inhibited researchgate.net
CYP2D6 Dextromethorphan (B48470) >>> Ranitidine = Ebrotidine nih.gov
CYP3A4 Testosterone (B1683101) 370 µM nih.gov

Data compiled from multiple in vitro studies. The relative inhibition potency for CYP1A2 and CYP2D6 is indicated in comparison to other H2-receptor antagonists.

Characterization of Inhibition Mechanisms: Competitive, Reversible, and Mechanism-Based (Suicide)

The inhibition of cytochrome P450 enzymes by cimetidine is complex and can be characterized by several mechanisms. Primarily, cimetidine acts as a competitive and reversible inhibitor . researchgate.net This means that cimetidine competes with other substrates for the active site of the enzyme, and the inhibition can be overcome by increasing the substrate concentration. The binding of cimetidine to the enzyme is not permanent, and the enzyme's function is restored once cimetidine is no longer bound.

In addition to competitive inhibition, cimetidine has also been shown to be a mechanism-based inhibitor (also known as a suicide inhibitor) for certain CYP isoenzymes, such as CYP2D6. researchgate.net In this type of inhibition, the enzyme metabolizes cimetidine into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This inactivation is time-dependent and requires the catalytic activity of the enzyme itself. Evidence also suggests that cimetidine can form a metabolite-intermediate complex with CYP enzymes, particularly CYP2C11 in rats, which contributes to its inhibitory effects in vivo. nih.gov

Specific Enzyme-Substrate Inhibition Profiles in In Vitro Systems

In vitro studies using human liver microsomes have provided detailed insights into the specific inhibitory effects of cimetidine on various enzyme-substrate reactions. For example, cimetidine has been shown to be a more potent inhibitor of CYP2D6-mediated metabolism of dextromethorphan compared to its effect on other H2-receptor antagonists like ranitidine. nih.gov Conversely, its inhibition of CYP2C9, using tolbutamide as a substrate, is considered weak. mefst.hr

Research has also highlighted the substrate-dependent nature of cimetidine's inhibitory action. For instance, within the CYP3A4 isoenzyme, the inhibition constant (Ki) for cimetidine was determined to be 370 µM when testosterone was used as the substrate. nih.gov Such in vitro profiling is crucial for predicting potential drug interactions and understanding the specific molecular interactions of cimetidine with the CYP450 system.

Other Investigated Molecular Interactions

Antiandrogenic Activity at Molecular Level

Cimetidine has been found to exhibit antiandrogenic activity by directly interacting with androgen receptors. nih.govoup.com It acts as a competitive antagonist at these receptors, meaning it binds to them without activating them, thereby blocking the binding of endogenous androgens like dihydrotestosterone (B1667394). nih.govoup.com While its affinity for the androgen receptor is significantly lower than that of dihydrotestosterone, it is sufficient to produce antiandrogenic effects, particularly at higher doses. oup.com This interaction is believed to be responsible for side effects such as gynecomastia observed in some male patients undergoing long-term cimetidine therapy. nih.govresearchgate.net Studies have shown that cimetidine competes for dihydrotestosterone-binding sites in mouse kidney preparations. nih.gov

Modulation of Estrogen Metabolism (e.g., estradiol (B170435) 2-hydroxylation)

Cimetidine can modulate the metabolism of estrogens, specifically by inhibiting the 2-hydroxylation of estradiol. nih.govnih.gov This metabolic pathway is a key step in the breakdown of estradiol and is catalyzed by cytochrome P450 enzymes. nih.gov By inhibiting these enzymes, cimetidine leads to a decrease in the formation of 2-hydroxyestrone (B23517) and a subsequent increase in circulating estradiol levels. nih.govnih.gov This effect has been demonstrated in studies with male volunteers where cimetidine administration significantly reduced the extent of estradiol 2-hydroxylation. nih.gov This alteration in estrogen metabolism may contribute to the estrogen-related side effects associated with cimetidine use. nih.gov

Table 2: Effect of Cimetidine on Estradiol 2-Hydroxylation in Male Volunteers

Treatment Reduction in Estradiol 2-Hydroxylation Change in Serum Estradiol
Intravenous Cimetidine 25% decrease nih.gov -
Oral Cimetidine (2 weeks) 40% decrease nih.gov 20% increase nih.govnih.gov

Data from a study on normal male volunteers.

Interaction with Gastric Alcohol Dehydrogenase

Cimetidine has been shown to interact with and inhibit gastric alcohol dehydrogenase, an enzyme involved in the first-pass metabolism of ethanol in the stomach. nih.govjwatch.org In vitro studies have characterized cimetidine as a noncompetitive inhibitor of this enzyme. nih.gov This inhibition can lead to increased bioavailability of orally ingested ethanol, as less of it is metabolized in the stomach before reaching the systemic circulation. nih.govjwatch.org The concentration of cimetidine required to inhibit gastric alcohol dehydrogenase is notably lower than that needed to inhibit the hepatic form of the enzyme. nih.gov

Table 3: In Vitro Inhibition of Alcohol Dehydrogenase by Cimetidine

Enzyme Source Type of Inhibition Effective Inhibitory Concentration
Gastric Mucosa Noncompetitive As low as 0.01 mM nih.gov
Liver - Requires 100-fold higher concentration than for gastric ADH nih.gov

ADH: Alcohol Dehydrogenase

Structure Activity Relationships Sar and Molecular Modifications

Fundamental SAR of Cimetidine (B194882)

The general structure of H₂-antagonists like cimetidine can be divided into three key components: a heterocyclic ring, a flexible linking chain, and a polar, non-basic terminal group. youtube.com The optimization of each part was essential for achieving potent and selective H₂-receptor antagonism.

The imidazole (B134444) ring of cimetidine is a structural heritage from histamine (B1213489), the natural H₂-receptor agonist, and was initially maintained to ensure affinity for the receptor. gpatindia.comdrugs.com While later research showed that other heterocyclic rings like furan (B31954) (in ranitidine) or thiazole (B1198619) (in famotidine) could be substituted, the imidazole ring plays a crucial role in the activity of cimetidine itself. youtube.com

Key aspects of the imidazole ring's contribution include:

Affinity and Tautomerism: The ring is crucial for binding to the H₂ receptor. gpatindia.comtestbook.com Its activity is influenced by its tautomeric state. It was theorized that a specific tautomer is preferred for receptor binding. The introduction of a methyl group at the 5-position (adjacent to the side chain) and an electron-withdrawing group in the side chain favors the tautomeric form that enhances antagonist activity. uomustansiriyah.edu.iq

Basicity (pKa): The basicity of the imidazole ring is modulated by the side chain. The electron-withdrawing effect of the cyanoguanidine group in the side chain lowers the pKa of the imidazole ring compared to its precursor, burimamide (B1668067). This decrease in basicity means the ring is less likely to be protonated at physiological pH, which was found to be beneficial for antagonist activity. uomustansiriyah.edu.iq

CompoundRing pKa% Ionized at pH 7.4Relative Activity
Histamine5.74~2%Agonist
Burimamide7.25~40%Weak Antagonist
Metiamide (B374674)6.80~20%Potent Antagonist

Data compiled from research on histamine H₂-receptor antagonists. uomustansiriyah.edu.iq

A flexible chain separating the heterocyclic ring from the terminal polar group is essential for optimal antagonist activity. uomustansiriyah.edu.iq In cimetidine, this is a 4-atom chain incorporating a thioether linkage (-S-CH₂-CH₂-).

Optimal Length: The four-atom chain length was found to be critical for positioning the terminal guanidine (B92328) group correctly in the receptor binding site, extending it beyond the agonist binding region. uomustansiriyah.edu.iq This separation is a key factor in converting a partial agonist into a pure antagonist. uomustansiriyah.edu.iq

Isosteric Replacement: The thioether link (-S-) is an isosteric replacement for a methylene (B1212753) group (-CH₂-). The inclusion of the sulfur atom was found to enhance the potency of the antagonist compared to analogues with only carbon, nitrogen, or oxygen atoms in the chain. gpatindia.com

The terminal group is perhaps the most significant innovation in the design of cimetidine. Early analogues with basic terminal groups like a simple guanidine were partial agonists. The key was to design a polar group that was not basic. youtube.com

Reduced Basicity: The guanidine group in the amino acid arginine is highly basic. However, in cimetidine, the guanidine moiety is substituted with a powerful electron-withdrawing cyano group (-C≡N). uomustansiriyah.edu.iq This substitution dramatically reduces the basicity of the guanidine group, making it a neutral, polar entity at physiological pH. uomustansiriyah.edu.iq This neutrality is essential for pure antagonist activity, as a charged group was believed to interact with the agonist binding region. uomustansiriyah.edu.iq

Hydrogen Bonding: The cyanoguanidine group is capable of forming crucial hydrogen bonds with the H₂ receptor. It was proposed that the two terminal amino groups interact with a charged carboxylate residue on the receptor via two hydrogen bonds, which is critical for strong binding and antagonism. uomustansiriyah.edu.iq

Guanidine Substituent (R)Group TypepKa of Substituted GuanidineResulting Activity
-H(Guanidine)~13.5Partial Agonist
-C(=S)NH₂Thiourea (B124793)-1.2Partial Agonist/Antagonist
-C(=N-C≡N)NHCH₃Cyanoguanidine0.4Potent Antagonist
-C(=CH-NO₂)NHCH₃Nitroguanidine Analogue0.9Potent Antagonist

This table illustrates the effect of electron-withdrawing groups on the basicity and activity of the terminal moiety. uomustansiriyah.edu.iq

Cimetidine does not have a chiral center, so there are no stereoisomers. However, its three-dimensional conformation is critical for its activity.

Folded Conformation: X-ray crystallography has revealed that cimetidine exists in a folded conformation. drugdesign.orgdrugdesign.org This preferred shape is stabilized by an intramolecular hydrogen bond between a nitrogen atom on the imidazole ring and a hydrogen on one of the guanidine nitrogens. drugdesign.orgdrugdesign.org

Bioactive Conformation: This folded structure is believed to be the bioactive conformation, as it allows the molecule to mimic the spatial arrangement of functional groups in other, structurally different H₂-antagonists. drugdesign.org Understanding this 3D geometry is crucial for deducing the pharmacophore and designing new antagonists. drugdesign.orgdrugdesign.org Cimetidine is known to exist in several polymorphic forms (A, B, C, and D), each with distinct molecular conformations and crystal structures. researchgate.net

Design and Synthesis of Cimetidine Analogues and Derivatives

The fundamental SAR of cimetidine has served as a blueprint for designing numerous analogues and derivatives. Researchers have systematically modified all three parts of the molecule to modulate its potency, selectivity, and even to introduce new pharmacological activities.

Structural modifications have led to the development of compounds with significantly altered biological profiles.

Hybrid Antagonists: By linking cimetidine-like moieties with substructures from H₁-receptor antagonists (like mepyramine), researchers have synthesized hybrid compounds. nih.gov These molecules possess dual antagonistic activity at both H₁ and H₂ receptors. For instance, replacing the roxatidine-like moiety with a guanidinothiazole group (as in tiotidine) resulted in compounds with high potency at both receptor subtypes. nih.gov

Potency Enhancement: A series of pyrazole-based analogues were synthesized where the imidazole ring of cimetidine was replaced. nih.gov One such compound, a roxatidine-derived 4-(3-nitro-1-pyrazolyl)butanamide, showed H₂-receptor antagonist activity 160 times that of cimetidine in isolated guinea pig atrium tests. nih.gov Other pyrazole (B372694) analogues were found to be far superior to cimetidine as inhibitors of gastric acid secretion. nih.gov

Acylguanidine Derivatives: Replacing the cyanoguanidine group with an acylguanidine moiety has been shown to produce highly potent and selective H₂-receptor agonists. uni-regensburg.de This demonstrates that the guanidine portion of the molecule is a versatile structural motif that can be modified to switch the pharmacological effect from antagonism to agonism, likely by interacting with an accessory binding site at the H₂ receptor. uni-regensburg.de

Modification TypeStructural ChangeResulting Pharmacological Profile
Pharmacological HybridLinked mepyramine and tiotidine-like substructuresDual H₁ and H₂ receptor antagonism nih.gov
Ring AnalogueReplaced imidazole with a substituted pyrazole ringUp to 160x greater H₂ antagonist potency in vitro nih.gov
Guanidine AnalogueReplaced cyanoguanidine with an acylguanidine groupConversion from antagonist to potent H₂ receptor agonist uni-regensburg.de

This table summarizes examples of how structural variations of the cimetidine scaffold can modulate selectivity and potency.

Derivatization for Novel Research Applications (e.g., cationic amphiphiles for gene delivery)

Recent research has explored the derivatization of cimetidine to create novel molecules for specialized applications, such as gene delivery. In one such study, cimetidine was used as the hydrophilic headgroup in the synthesis of two cationic amphiphiles, Toc-Cim and Chol-Cim. This was achieved by modifying the cyano group of cimetidine to an amide, thereby creating a hydrophilic moiety. This hydrophilic headgroup was then combined with hydrophobic domains, α-tocopherol and cholesterol, to yield the two distinct cationic lipids.

These novel cimetidine-based cationic amphiphiles were formulated into liposomes with the co-lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and evaluated for their potential in in-vitro gene delivery, particularly for targeting colon cancer cells. The study found that these lipoplexes, especially Toc-Cim complexed with a pEGFP reporter gene, demonstrated significant transfection efficiency in CT-26 colon cancer cell lines. At certain ratios, the gene expression was comparable to that achieved with commercial transfection reagents.

Furthermore, when complexed with the p53 tumor suppressor gene, the Toc-Cim lipoplex showed superior results in inducing apoptotic cell death in CT-26 cells compared to the Chol-Cim lipoplex. These findings suggest that the derivatization of cimetidine into cationic amphiphiles presents a promising strategy for targeted gene delivery in cancer therapy. The inclusion of the cimetidine moiety is thought to aid in the targeted delivery to colon cancer cells.

Below is a summary of the key findings from the study on cimetidine-based cationic amphiphiles for gene delivery:

Cationic AmphiphileHydrophobic MoietyKey Findings in CT-26 Colon Cancer Cells
Toc-Cimα-Tocopherol- High eGFP (reporter gene) expression, comparable to commercial reagents at optimal N/P ratios.
  • Superior induction of apoptosis when complexed with the p53 gene.
  • Chol-CimCholesterol- Lower eGFP expression compared to Toc-Cim.
  • Less effective in inducing apoptosis with the p53 gene compared to Toc-Cim.
  • Impact of Azole Moiety on Transporter Inhibition (e.g., hMATE1)

    The imidazole ring, an azole moiety, is a critical component of the cimetidine structure. Research has demonstrated that this part of the molecule plays a significant role in the inhibition of certain drug transporters, such as the human Multidrug and Toxin Extrusion Transporter 1 (hMATE1). Inhibition of hMATE1 can lead to drug-drug interactions and is associated with renal impairment. Cimetidine is a known inhibitor of hMATE1.

    To investigate the role of the azole moiety in hMATE1 inhibition, a study was conducted where the imidazole ring of cimetidine was replaced with other azole groups, including pyrazole and triazole. These modifications aimed to understand how changes in the electronic and structural properties of the azole ring affect the inhibitory activity towards hMATE1. The study also explored modifications to the guanidino group of cimetidine.

    The findings revealed that the type of azole ring significantly influences the hMATE1 inhibitory activity. Cimetidine analogs containing a guanidino group showed some level of hMATE1 inhibition. However, the specific nature of the azole moiety was found to be a key determinant of the potency of this inhibition. This highlights the importance of the imidazole ring in the interaction of cimetidine with the hMATE1 transporter.

    The following table summarizes the inhibitory activity of different cimetidine analogs on hMATE1, demonstrating the impact of the azole moiety:

    Cimetidine AnalogModification to Cimetidine StructurehMATE1 Inhibitory Activity
    CimetidineOriginal Imidazole RingInhibits hMATE1
    Analog with PyrazoleImidazole ring replaced with a pyrazole ringAltered hMATE1 inhibition
    Analog with TriazoleImidazole ring replaced with a triazole ringAltered hMATE1 inhibition
    Analogs with Guanidino GroupModifications to the guanidino groupShowed some hMATE1 inhibition

    Synthesis and Chemical Transformations

    Established Synthetic Routes for Cimetidine (B194882) Hydrochloride

    The synthesis of cimetidine, and subsequently its hydrochloride salt, has been well-documented, with several routes developed since its inception.

    Multi-Step Synthesis from Precursor Compounds

    The traditional and most common synthesis of cimetidine involves a multi-step process starting from key precursor compounds. One established method begins with 4-hydroxymethyl-5-methylimidazole, which is then reacted with thionyl chloride to produce 4-chloromethyl-5-methylimidazole hydrochloride with a quantitative yield. google.comepo.org This intermediate is a crucial building block for the cimetidine structure.

    Another key precursor is N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine. google.com The synthesis of this compound can be achieved from cysteamine (B1669678) (2-mercaptoethylamine). google.com The final step in the synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole (or its hydrochloride salt) in a water-containing medium. google.com The hydrochloride salt of cimetidine is then prepared by treating a suspension of cimetidine in ethanol (B145695) with hydrochloric acid and ethyl acetate. nih.govwho.int

    Alternative synthetic strategies have also been explored. One such method involves the reaction of 4-/(2-aminoethyl)-thiomethyl/-5-methyl-imidazole with N-cyano-N',S-dimethylisothiourea or with dimethylcyanodithioimido carbonate. google.comgoogle.com The resulting intermediate is then reacted with methylamine (B109427) to yield cimetidine. google.comgoogle.com

    A different approach starts with the reaction of 2-chloroacetoacetic ether with two moles of formamide (B127407) to produce 4-carbethoxy-5-methylimidazole. gpatindia.com The carbethoxy group is then reduced using sodium in liquid ammonia (B1221849) to yield 4-hydroxymethyl-5-methylimidazole. gpatindia.com The hydrochloride of this alcohol is subsequently reacted with 2-mercaptoethylamine hydrochloride to give 4-(2-aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride, another key intermediate. gpatindia.com

    The following table summarizes the key reactants and intermediates in the multi-step synthesis of cimetidine.

    Reactant/Intermediate Role in Synthesis
    4-hydroxymethyl-5-methylimidazoleStarting material for the imidazole (B134444) portion. google.comepo.org
    Thionyl chlorideReagent to convert the hydroxyl group to a chloro group. google.comepo.org
    4-chloromethyl-5-methylimidazole hydrochlorideKey intermediate containing the imidazole ring. google.comepo.org
    N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidinePrecursor for the guanidine (B92328) side chain. google.com
    CystamineStarting material for the synthesis of the guanidine precursor. google.com
    4-/(2-aminoethyl)-thiomethyl/-5-methyl-imidazoleIntermediate formed in an alternative synthetic route. google.comgoogle.com
    N-cyano-N',S-dimethylisothioureaReagent used in an alternative synthesis. google.comgoogle.com
    Dimethylcyanodithioimido carbonateAlternative reagent for synthesis. google.comgoogle.com
    MethylamineReagent for the final step in some synthetic routes. google.comgoogle.com
    2-chloroacetoacetic etherStarting material in another synthetic pathway. gpatindia.com
    FormamideReagent used to form the imidazole ring. gpatindia.com
    Sodium in liquid ammoniaReducing agent. gpatindia.com
    2-mercaptoethylamine hydrochlorideReagent to introduce the thioethylamino group. gpatindia.com

    Optimization of Reaction Conditions and Yields

    Research has focused on optimizing the reaction conditions to improve the yield and purity of cimetidine. One patented process highlights that reacting N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in a water-containing medium at a pH range of 8.0 to 9.5 allows for the direct crystallization of pure cimetidine from the reaction mixture with a yield higher than 70%. google.com The preferred pH range for this reaction is between 8.5 and 9.0. google.com Conducting the reaction at a reduced temperature and under an inert atmosphere can further increase the yield and purity. google.com

    The use of a mixture of water and a water-soluble organic solvent, such as methanol (B129727), can facilitate the crystallization of a purer final product. epo.org A particularly effective solvent mixture is water and methanol in an approximate 5:1 volume ratio. epo.org In one embodiment of this process, N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine is mixed in water, and an equimolar amount of 4-chloromethyl-5-methylimidazole suspended in methanol is added. epo.org This method has been shown to produce cimetidine with over 99% purity and a good yield of over 70%. epo.org

    Chemical Reactivity and Degradation Pathways

    Cimetidine hydrochloride exhibits specific chemical reactivity and is susceptible to degradation under certain conditions, which has been a subject of scientific investigation.

    Formation of N-Nitrosocimetidine in Research Settings

    In research settings, cimetidine has been shown to react with nitrous acid to form N-nitrosocimetidine. nih.gov This reaction occurs when cimetidine is treated with sodium nitrite (B80452) in an acidic environment, similar to that of human gastric juice. nih.gov The N-methyl-N′-cyanoguanidine moiety of cimetidine is converted to the corresponding N-nitroso derivative. nih.gov Studies have demonstrated that N-nitrosocimetidine can be formed in vitro under these conditions. inchem.org However, it is important to note that the in vivo formation of N-nitrosocimetidine has not been demonstrated in animal or human studies. inchem.org

    The rate of nitrosation of cimetidine is influenced by pH. Research comparing the nitrosation of etintidine (B1496172) and cimetidine found that the nitrosation of cimetidine decreases as the pH is raised. cdnsciencepub.com At both pH 1 and 3, cimetidine formed two mono-N-nitrosoguanidine derivatives in vitro. cdnsciencepub.com

    N-nitrosocimetidine itself is subject to degradation. It decomposes rapidly in the presence of thiol compounds in a neutral pH buffer, with a significant portion of this degradation being denitrosation to produce cimetidine. nih.gov

    Hydrolysis of Functional Groups for Derivatization

    The functional groups of cimetidine can undergo hydrolysis, a pathway that can be utilized for derivatization. The cyanoguanidino group of cimetidine is susceptible to hydrolysis in acidic solutions. sci-hub.senih.gov In dilute hydrochloric acid, cimetidine is slowly hydrolyzed to form a guanylurea (B105422) derivative. sci-hub.se This conversion takes approximately 56 days at 20°C. sci-hub.se At a higher temperature of 100°C in concentrated hydrochloric acid, the conversion to a guanidine derivative occurs after two hours. sci-hub.se

    The kinetics of the acid-catalyzed hydrolysis of cimetidine have been studied in hydrochloric acid solutions. nih.gov The hydrolytic cleavage of the cyanoguanidino group to the guanylurea derivative was found to be a quantitative process. nih.gov The rate of this hydrolysis is subject to specific acid catalysis. nih.gov

    Furthermore, bioreversible derivatization of cimetidine has been performed through N-acyloxymethylation of its imidazole group and by N-acylation with various chloroformates to create more lipophilic prodrugs. nih.gov These derivatives are readily hydrolyzed back to cimetidine in human plasma and rat liver homogenate. nih.gov

    Another degradation pathway for cimetidine involves the oxidation of the side-chain sulfur to form the sulfoxide (B87167) derivative. sci-hub.se This is also a principal metabolic pathway for a small fraction of cimetidine in vivo. sci-hub.se Studies on the photochemical fate of cimetidine have shown that it is resistant to direct photolysis but reacts with singlet oxygen and hydroxyl radicals. nih.govacs.orgresearchgate.net The likely degradation pathway for cimetidine in most natural waters is photooxidation mediated by singlet oxygen. nih.govacs.orgresearchgate.net

    Mechanochemical Approaches in Cimetidine Synthesis Research

    Mechanochemistry, which involves chemical reactions induced by mechanical energy, has been explored as a solvent-less and efficient method for the synthesis of cimetidine complexes and salts.

    Research has demonstrated the solvent-less synthesis of cobalt and nickel complexes of cimetidine by grinding the respective metal salts with cimetidine. researchgate.net This method is described as quick, providing a quantitative yield without the need for solvents or external heating, thus offering higher efficiency in terms of materials, energy, and time compared to traditional solution-phase synthesis. researchgate.net In these complexes, cimetidine was found to act as a bidentate or tridentate ligand. researchgate.net

    Another study investigated the mechanochemical preparation of a solvated salt of cimetidine with fumaric acid. scispace.com Interestingly, the mechanochemically prepared salt exhibited significantly different stability compared to the analogous material made from solution. scispace.com The mechanochemically synthesized salt readily desolvated and converted to a new polymorph of the non-solvated salt, highlighting a previously unexplored effect of mechanochemistry on the solid-state properties of pharmaceutical solid forms. scispace.com This finding suggests that while mechanochemistry can be a powerful synthetic tool, the properties of the resulting materials need to be carefully validated. scispace.com

    The application of mechanochemistry is a growing area in coordination chemistry and pharmaceutical synthesis, offering a greener alternative to traditional solvent-based methods. chemsociety.org.ng

    Biochemical Metabolism and Transport Studies

    Hepatic Metabolism Pathways

    Cimetidine (B194882) hydrochloride undergoes limited but significant metabolism, primarily in the liver. While a substantial portion of the drug is excreted unchanged, its biotransformation results in several key metabolites. wikipedia.orgdrugbank.com This hepatic processing is mediated by specific enzymatic systems, which are also central to cimetidine's notable profile of drug-drug interactions. drugs.comnih.gov

    The hepatic metabolism of cimetidine produces three principal metabolites: cimetidine sulfoxide (B87167), hydroxycimetidine, and guanyl urea cimetidine. wikipedia.org

    Cimetidine Sulfoxide: This is the major metabolite, formed through the oxidation of the sulfur atom in the cimetidine molecule. wikipedia.org It accounts for approximately 10-15% of the total elimination of cimetidine. drugbank.com Some studies have noted that S-oxidation can also occur in the small intestine.

    Hydroxycimetidine: This minor metabolite results from the hydroxylation of the methyl group on the imidazole (B134444) ring. drugbank.com It represents a smaller fraction of the metabolized drug, accounting for only about 4% of total elimination. drugbank.com

    Guanyl Urea Cimetidine: This is another identified metabolite of cimetidine. wikipedia.org

    The majority of an administered dose of cimetidine, between 56% and 85%, is excreted unchanged in the urine, indicating that hepatic metabolism is a secondary, albeit important, route of elimination. wikipedia.org

    Table 1: Major Metabolites of Cimetidine Hydrochloride

    Metabolite Formation Pathway Percentage of Total Elimination
    Cimetidine Sulfoxide Oxidation of the sulfur atom ~10-15% drugbank.com
    Hydroxycimetidine Hydroxylation of the imidazole ring's methyl group ~4% drugbank.com

    The biotransformation of cimetidine is carried out by two main families of enzymes: the Cytochrome P450 (CYP) system and Flavin-containing monooxygenases (FMOs). drugbank.com

    Cytochrome P450 (CYP) System: The CYP superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is involved in the oxidative metabolism of a wide array of substances. mdpi.commdpi.com Cimetidine is not only a substrate for these enzymes but also a potent inhibitor of several clinically significant isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. wikipedia.orgnih.govsmpdb.ca The inhibitory action is believed to occur through the formation of a metabolite-intermediate (MI) complex with the heme-iron of the enzyme, which effectively inactivates it. nih.gov Studies in rats have shown that cimetidine selectively inhibits CYP2C11 by forming such a complex. nih.govresearchgate.net This potent inhibition of CYP enzymes is the basis for many of cimetidine's drug-drug interactions. nih.gov

    Flavin-Containing Monooxygenases (FMOs): These enzymes are also involved in the oxidative metabolism of cimetidine. drugbank.com Specifically, the formation of the primary metabolite, cimetidine sulfoxide, through S-oxidation is catalyzed by FMOs, with FMO3 being a key enzyme in this process.

    Drug Transport Mechanisms

    The movement and elimination of cimetidine hydrochloride, particularly its efficient renal excretion, are heavily dependent on active transport mechanisms mediated by specific protein transporters. nih.govnih.gov These transporters are crucial for the uptake of the drug from the blood into renal tubular cells and its subsequent secretion into the urine.

    The renal secretion of cimetidine is a classic example of a process mediated by transporters for organic cations. Two key families of transporters are involved:

    Organic Cation Transporters (OCTs): Located on the basolateral membrane (the blood side) of renal proximal tubule cells, OCTs are responsible for the uptake of cimetidine from the circulation into these cells. acs.orgresearchgate.net Cimetidine is a known substrate and inhibitor of OCT2, the primary organic cation transporter in the human kidney. acs.orgresearchgate.netnih.gov

    Multidrug and Toxin Extrusion (MATE) Transporters: Found on the apical membrane (the urine side) of renal tubule cells, MATEs mediate the final step of secretion, moving cimetidine from the cells into the tubular lumen to be excreted in urine. acs.orgnih.gov Cimetidine is a substrate and a particularly potent inhibitor of MATE1 and MATE2-K. researchgate.netjst.go.jpmdpi.com Research indicates that cimetidine inhibits MATE1-mediated transport more potently than OCT2-mediated transport. acs.orgmdpi.com

    Table 2: Cimetidine Interaction with Key Renal Transporters

    Transporter Location Function Interaction with Cimetidine
    OCT2 Basolateral membrane of renal proximal tubule cells Uptake of organic cations from blood into cells Substrate and inhibitor acs.orgresearchgate.netnih.gov
    MATE1 Apical membrane of renal proximal tubule cells Efflux of organic cations from cells into urine Substrate and potent inhibitor acs.orgjst.go.jpmdpi.com

    | MATE2-K | Apical membrane of renal proximal tubule cells | Efflux of organic cations from cells into urine | Substrate and inhibitor researchgate.net |

    The mechanisms of cimetidine transport have been elucidated through a variety of research models.

    In Vitro Studies: Cell lines engineered to express specific human transporters, such as human embryonic kidney (HEK293) cells and Madin-Darby canine kidney (MDCK) cells, have been instrumental. acs.orgmdpi.com Studies using these models have determined the inhibitory potency of cimetidine. For instance, the IC50 value (the concentration required to inhibit 50% of transport activity) for cimetidine was found to be 24.5 µM in OCT2-expressing cells and significantly lower at 0.23 µM in MATE1-expressing cells, confirming its greater potency against MATE1. mdpi.com Another study reported an IC50 of 1.2 µM for MATE1. nih.gov Polarized transport studies in double-transfected MDCK-OCT2-MATE1 cells, which mimic the orientation of renal tubule cells, have confirmed that cimetidine is efficiently transported from the basal to the apical side and that it potently inhibits the transport of other cationic drugs like metformin (B114582). acs.org

    Animal Model Studies: Studies in anesthetized rats have demonstrated that the renal clearance of cimetidine is significantly greater than the glomerular filtration rate, indicating active tubular secretion. nih.gov This secretion was shown to be a saturable process and could be blocked by high concentrations of other organic cations. nih.gov Research using isolated brush-border membrane vesicles from the rat small intestine has also provided evidence for a cimetidine/H+ exchange transport mechanism. nih.gov Furthermore, studies in winter flounder and Xenopus laevis oocytes expressing human transporters have shown that cimetidine can also be a substrate for the organic anion transporter 1 (hOAT1), suggesting a complex interaction with multiple renal transport systems. nih.gov

    The understanding of cimetidine's interaction with OCT and MATE transporters has significant implications for pharmacology and clinical practice.

    The active secretion by OCT2 and MATE transporters is the reason for cimetidine's very high renal clearance. nih.gov Because cimetidine is a potent inhibitor of these pathways, it can cause clinically significant drug-drug interactions by decreasing the renal excretion of other drugs that are also substrates for these transporters, such as metformin, procainamide, and creatinine (B1669602). acs.orgnih.govmedex.com.bd The interaction with metformin, where cimetidine reduces its renal clearance, is a well-established example used in clinical research. acs.org This knowledge is crucial for predicting and managing potential adverse effects when cimetidine is co-administered with other renally excreted cationic drugs.

    Advanced Analytical Methodologies in Cimetidine Research

    Chromatographic Techniques

    Chromatography provides powerful separation capabilities, allowing for the precise quantification of cimetidine (B194882) hydrochloride, even in the presence of other substances.

    High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

    High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of cimetidine hydrochloride in various matrices, including bulk drug substances, pharmaceutical dosage forms, and biological fluids like blood and urine. nih.govnih.gov This technique offers high resolution and sensitivity, enabling the separation of cimetidine from its potential impurities and degradation products.

    A typical HPLC method involves a C18 reversed-phase column with a mobile phase commonly consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netiium.edu.my UV detection is frequently set at wavelengths around 218 nm or 228 nm for optimal absorbance of cimetidine. researchgate.netiium.edu.mynih.gov The method's robustness allows for its application in bioequivalence studies, where it can accurately measure cimetidine concentrations as low as 40 ng/mL in human plasma. iium.edu.myresearchgate.net The retention time for cimetidine is typically in the range of 4.1 to 4.5 minutes under specific chromatographic conditions. researchgate.net

    Table 1: HPLC Parameters for Cimetidine Hydrochloride Analysis
    ParameterConditionSource
    ColumnC18 Reversed-Phase researchgate.netiium.edu.my
    Mobile Phase0.05 mol/L Potassium Dihydrogen Phosphate (pH 3.0): Acetonitrile (90:10) researchgate.net
    Flow Rate1.0 mL/min researchgate.net
    Detection Wavelength218 nm researchgate.netnih.gov
    Injection Volume10 µL researchgate.net
    Column Temperature30℃ researchgate.net
    Linear Range2.008 to 40.16 µg/mL researchgate.net
    Correlation Coefficient (R²)1.000 researchgate.net
    Average Recovery101.7% researchgate.net

    Thin-Layer Chromatography (TLC) in Analytical Studies

    Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of cimetidine hydrochloride. nih.gov It is particularly useful for stability testing and the identification of the drug in the presence of its sulfoxide (B87167) derivatives. nih.govresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a more precise and accurate quantitative method. nih.govresearchgate.netresearchgate.net

    For the separation of cimetidine and its derivatives, silica (B1680970) gel plates are commonly used. nih.govresearchgate.net A mobile phase consisting of ethyl acetate, isopropanol, and 20% ammonia (B1221849) (9:5:4, v/v) has been shown to be effective, yielding an Rf value of 0.85 for cimetidine. nih.govresearchgate.net Densitometric evaluation is typically performed at a wavelength of 218 nm. nih.gov This HPTLC method has demonstrated good accuracy, with mean recoveries around 100.39% for cimetidine. nih.govresearchgate.net

    Table 2: HPTLC Parameters for Cimetidine Hydrochloride Analysis
    ParameterConditionSource
    Stationary PhaseSilica Gel Plates nih.govresearchgate.net
    Mobile PhaseEthyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v) nih.govresearchgate.net
    Rf Value for Cimetidine0.85 nih.govresearchgate.net
    Detection Wavelength218 nm nih.gov
    Concentration Range5-50 µg/spot nih.govresearchgate.net
    Mean Recovery100.39 ± 1.33% nih.govresearchgate.net

    Spectrophotometric Approaches

    Spectrophotometric methods are widely used for the determination of cimetidine hydrochloride due to their simplicity, speed, and cost-effectiveness.

    UV-Visible Spectrophotometry for Cimetidine Determination

    UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of cimetidine in pharmaceutical preparations. nih.govresearchgate.net The analysis is based on measuring the absorbance of a cimetidine solution at its wavelength of maximum absorption (λmax). researchgate.net The λmax of cimetidine can vary depending on the solvent used; for instance, in an acidic solvent, the maximum absorption is observed at 218 nm, while in a basic solvent, it shifts to 220 nm. aip.org In water, the absorbance is typically noted at 216 nm. researchgate.net These methods demonstrate a linear relationship between absorbance and concentration over a specific range, making them suitable for routine quality control analysis. researchgate.netaip.org

    Simple and sensitive spectrophotometric techniques have also been developed for the determination of cimetidine in the presence of its S-oxide derivatives. tandfonline.com One such method utilizes the first derivative of the ratio spectra at 220 nm, with a linear calibration curve in the concentration range of 2–20 µg/mL and a mean percentage recovery of 99.88 ± 0.943%. tandfonline.com

    Colorimetric Assays and Chromogen Formation

    Colorimetric assays offer an alternative spectrophotometric approach for cimetidine determination, often involving the formation of a colored complex or chromogen. nih.govuobabylon.edu.iq These methods are valued for their sensitivity and can be employed for the analysis of cimetidine in both pure form and pharmaceutical formulations. nih.govuobabylon.edu.iq

    One method involves the reaction of cimetidine with an excess of an oxidant, such as N-bromosuccinimide (NBS) or ceric sulfate, in an acidic medium. The unreacted oxidant is then determined by measuring the decrease in absorbance of a dye like amaranth, chromotrope 2R, or rhodamine 6G at their respective λmax (520, 528, and 525 nm). nih.gov This indirect method shows good correlation in concentration ranges of 0.2-4.4 µg/mL. nih.gov

    Another approach is based on the formation of a green complex between cimetidine and Cu(II) in an acetic/acetate medium at pH 5.9, with the absorbance measured at 330 nm. nih.gov A different colorimetric method utilizes the oxidation of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) and its subsequent coupling with cimetidine in an alkaline solution to produce a brightly colored chromogen with a maximum absorption at 586 nm. uobabylon.edu.iq This method is effective over a concentration range of 25–250 µg/mL. uobabylon.edu.iq

    Table 3: Comparison of Colorimetric Methods for Cimetidine Determination
    Reagent/Methodλmax (nm)Linear Range (µg/mL)Source
    NBS and Amaranth dye5200.2-4.4 nih.gov
    Ceric Sulfate and Chromotrope 2R5280.2-3.4 nih.gov
    Ceric Sulfate and Rhodamine 6G5250.2-3.4 nih.gov
    Cu(II) complex formation330N/A nih.gov
    2,4-DNPH58625-250 uobabylon.edu.iq

    Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation (Research Focus)

    Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools in the structural elucidation of pharmaceutical compounds such as cimetidine hydrochloride. These methods provide detailed information at the molecular level, enabling unambiguous confirmation of the cimetidine structure and the identification of related substances and potential impurities.

    Mass Spectrometry (MS) in Cimetidine Analysis

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For cimetidine, techniques like Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) are employed to determine its molecular weight and to study its fragmentation patterns. The protonated molecule [M+H]⁺ of cimetidine has an exact mass of approximately 253.123. massbank.eu

    Under collision-induced dissociation in tandem mass spectrometry (MS/MS), the parent ion fragments in a predictable manner, providing a structural fingerprint. The fragmentation typically involves cleavages at the thioether linkage and within the guanidine (B92328) group. Key fragments observed in the positive ion mode ESI-MS/MS spectrum of cimetidine are crucial for confirming its structure. massbank.eu For instance, a prominent fragment ion at m/z 159 results from the cleavage of the C-S bond, corresponding to the guanidine-containing portion of the molecule. Another significant fragment at m/z 95 represents the methyl-imidazole moiety. massbank.eu

    These fragmentation pathways are not only vital for confirming the identity of cimetidine but also for the structural characterization of unknown impurities, especially when combined with liquid chromatography. nih.govresearchgate.net

    Table 1: Key Fragments of Cimetidine in ESI-MS/MS

    m/z (Mass/Charge)Tentative FormulaProposed Fragment Structure
    253.1227[C₁₀H₁₇N₆S]⁺Protonated Cimetidine [M+H]⁺
    211.1011[C₉H₁₅N₆]⁺Loss of H₂S from the side chain
    159.0697[C₅H₁₁N₄S]⁺Cleavage of the ethyl-thioether bond (imidazole side)
    117.0480[C₄H₉N₂S]⁺Fragment containing the thioether and ethylamine (B1201723) groups
    95.0602[C₅H₇N₂]⁺Methylimidazole moiety after C-S bond cleavage

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Cimetidine Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific arrangement and connectivity of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used extensively in the structural analysis of cimetidine hydrochloride.

    ¹H NMR Spectroscopy: The ¹H NMR spectrum of cimetidine displays distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, the protons on the imidazole (B134444) ring appear at different chemical shifts, and the methylene (B1212753) (-CH₂-) groups in the side chain can be distinguished from the methyl (-CH₃) groups. chemicalbook.com Spectra are often recorded in deuterated solvents like dimethyl sulfoxide (DMSO-d₆). chemicalbook.comscielo.org.mx

    Table 2: ¹H NMR Chemical Shifts for Cimetidine in DMSO-d₆

    AssignmentChemical Shift (δ) ppmMultiplicity
    Imidazole N-H~11.9Singlet
    Imidazole C-H~7.48Singlet
    Guanidine N-H~7.3Triplet
    Guanidine N-H~7.18Triplet
    -S-CH₂- (imidazole side)~3.65Singlet
    -N-CH₂-~3.31Multiplet
    -S-CH₂- (guanidine side)~2.57Triplet
    Imidazole -CH₃~2.13Singlet
    Guanidine -N-CH₃~2.70Doublet

    Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. chemicalbook.com

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique environment gives a distinct signal. Solid-state ¹³C NMR has proven particularly valuable in distinguishing between different physical forms of cimetidine hydrochloride, such as the anhydrous and monohydrate forms. acs.orgcardiff.ac.uk The crystal structure of the anhydrous phase was validated by comparing experimental solid-state ¹³C NMR data with values calculated using first-principles periodic DFT techniques (GIPAW approach). acs.orgcardiff.ac.uk Significant differences in chemical shifts, particularly for carbons C6 (guanidine carbon), C8 (imidazole C5), C11, and C13, confirm the distinct conformations of the cimetidinium cation in the anhydrous versus the monohydrate crystal structures. acs.org

    Table 3: Experimental Solid-State ¹³C NMR Chemical Shifts for Anhydrous Cimetidine Hydrochloride

    Carbon AssignmentExperimental Chemical Shift (δ) ppm
    C2 (Imidazole)142.0
    C4 (Imidazole)133.5
    C5 (Imidazole)120.0
    C6 (Guanidine)160.5
    C7 (Cyano)116.8
    C8 (-S-CH₂-)27.5
    C9 (-CH₂-CH₂-)29.0
    C10 (-N-CH₂-)40.2
    C11 (Imidazole -CH₃)9.7
    C13 (Guanidine -N-CH₃)28.4

    Source: Adapted from research on the crystal structure determination of anhydrous cimetidine hydrochloride. acs.org

    The combined application of MS and NMR spectroscopy provides a comprehensive and definitive structural analysis of cimetidine hydrochloride, facilitating its identification, the characterization of its solid-state forms, and the detection and structural elucidation of minor impurities. nih.gov

    Pre Clinical Research and Emerging Research Avenues

    In Vitro Mechanistic Studies

    In vitro studies have been fundamental in dissecting the molecular interactions of cimetidine (B194882) hydrochloride at a cellular and subcellular level. These cell-based and cell-free assays have provided granular insights into its engagement with the histamine (B1213489) H2 receptor, its influence on enzyme kinetics, and its immunomodulatory properties.

    Cimetidine's primary mechanism of action is its interaction with the histamine H2 receptor. Cellular models, particularly transfected human embryonic kidney (HEK-293T) cells expressing the H2 receptor, have been pivotal in characterizing this interaction. In these models, cimetidine functions as an inverse agonist rather than a neutral antagonist. This means that in addition to blocking the action of histamine, it also reduces the basal, constitutive activity of the receptor. nih.gov

    Studies in H2R-transfected HEK-293T cells have shown that cimetidine, along with other H2 receptor antagonists like ranitidine (B14927) and tiotidine (B1662263), inhibits histamine-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in a concentration-dependent manner. portlandpress.com However, a key distinction has been observed in their downstream signaling effects. While ranitidine and tiotidine were found to induce desensitization of the H2 receptor, cimetidine did not significantly alter the receptor's response to subsequent agonist stimulation. portlandpress.com

    Interestingly, despite its inverse agonism on the cAMP pathway, cimetidine has been shown to induce the activation of the extracellular-signal-regulated kinase 1/2 (ERK1/2) pathway in both HEK-293T cells and human gastric adenocarcinoma cells. portlandpress.com This phenomenon, where a ligand differentially activates specific signal transduction pathways associated with a single receptor, is known as biased agonism. portlandpress.com The differential signaling profiles of cimetidine compared to other H2 antagonists highlight the complexity of H2 receptor pharmacology and suggest that the ultimate cellular response is governed by the specific conformation adopted by the ligand-receptor complex.

    Cimetidine hydrochloride is a well-documented inhibitor of several enzyme systems, most notably the cytochrome P450 (CYP450) family of metabolic enzymes. Cell-free systems utilizing isolated enzymes or microsomal preparations have been crucial in quantifying the kinetics and specificity of this inhibition.

    Research has demonstrated that cimetidine can directly inhibit catalase activity in a non-competitive manner, as evidenced by Lineweaver-Burk plot analysis. researchgate.net This suggests that cimetidine binds to a site on the catalase enzyme distinct from the active site. researchgate.net

    The most significant enzymatic interactions of cimetidine are with the CYP450 system. This inhibition is of particular clinical importance due to the potential for drug-drug interactions. The table below summarizes the inhibitory effects of cimetidine on various enzymes as determined in cell-free systems.

    EnzymeInhibition TypeFindings
    Catalase Non-competitiveCimetidine directly inhibits catalase activity by binding to a non-catalytic site on the enzyme. researchgate.net
    Cytochrome P450 Broad-spectrum inhibitorCimetidine is a known inhibitor of multiple CYP450 isoforms, including 1A2, 2C9, 2D6, and 3A4, which can lead to clinically significant drug interactions. nih.govyoutube.com

    Beyond its effects on gastric acid secretion, cimetidine has been shown to possess immunomodulatory properties. In vitro studies have revealed that cimetidine can influence the function of various immune cells, primarily by antagonizing the histamine H2 receptor, which is expressed on these cells. Histamine, through H2 receptors, generally exerts an immunosuppressive effect. By blocking this interaction, cimetidine can reverse this suppression and enhance immune responses. nih.govuni.lu

    Cimetidine has been demonstrated to have stimulatory effects on the effector functions of a wide range of immune cells, including neutrophils, monocytes, macrophages, dendritic cells (DCs), natural killer (NK) cells, and various T cell subsets (Th1, Th2, Th17, and CD8+ cytotoxic T cells). nih.govuni.lu Conversely, it has been shown to reduce the immunosuppressive activity of regulatory/suppressor T cells. nih.govuni.lu

    One of the notable immunomodulatory actions of cimetidine is its ability to augment the activity of NK cells. In vitro studies have shown that exposing peripheral blood mononuclear cells to cimetidine increases NK cell activity. nih.govwustl.edu Single-cell cytotoxicity assays have revealed that this is due to an increased killing capacity of individual NK cells, rather than an increase in the binding of NK cells to their targets. wustl.edu Furthermore, cimetidine has been observed to enhance the interferon-induced activation of NK cells. nih.gov The proposed mechanism for these effects is the blockade of H2 receptors on NK cells, which mitigates the suppressive signals delivered by histamine.

    Animal Model Research

    Animal models have been indispensable for studying the systemic effects of cimetidine hydrochloride, providing insights into its pharmacokinetics, drug-drug interactions, and its influence on various organ systems that are not readily accessible through in vitro methods.

    The pharmacokinetics of cimetidine have been characterized in several animal species, including rats and dogs. nih.govresearchgate.net In dogs, orally administered cimetidine is rapidly absorbed, with a mean absolute bioavailability of 75% in fasted animals. researchgate.netfao.org However, concomitant food intake can delay and decrease the extent of absorption by approximately 40%. researchgate.netfao.org The plasma half-life of cimetidine in dogs after intravenous administration is approximately 1.6 hours. researchgate.netfao.org

    Rat models have been particularly useful for investigating drug-drug interactions involving cimetidine. For instance, a paired pharmacokinetic study in Sprague-Dawley rats demonstrated a significant interaction between cimetidine and metformin (B114582). nih.govnih.gov When co-administered with cimetidine, the area under the curve for metformin increased by 3.2-fold, and its renal clearance was reduced by 73%. nih.govnih.gov This interaction is attributed to cimetidine's inhibition of organic cation transporters (Oct/Mate) in the kidneys, which are responsible for the tubular secretion of metformin. nih.govnih.gov This animal model provides a clear example of how cimetidine's inhibition of renal transporters can alter the pharmacokinetics of co-administered drugs.

    Animal studies have been crucial in evaluating the effects of cimetidine on specific organ systems, revealing both its renal and endocrine interactions.

    Renal Effects: In the context of renal function, cimetidine has been shown to competitively inhibit the tubular secretion of creatinine (B1669602). nih.gov This effect has been studied as a method to improve the accuracy of creatinine clearance as a measure of glomerular filtration rate (GFR), as it reduces the overestimation of GFR caused by creatinine secretion. nih.gov

    Testicular Effects: A significant body of research in male rats has established the anti-androgenic effects of cimetidine. These studies have consistently shown that cimetidine administration leads to a reduction in the weight of androgen-dependent tissues such as the ventral prostate and seminal vesicles. nih.gov This is attributed to cimetidine's ability to competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to its cytoplasmic receptor. nih.govoup.com

    Investigations into Novel Therapeutic Potentials in Preclinical Disease Models

    Preclinical studies have identified cimetidine as a compound with potential anti-neoplastic activity, particularly in lung adenocarcinoma and through the inhibition of tumor angiogenesis.

    Lung Adenocarcinoma: In a significant study demonstrating the power of computational drug repositioning, cimetidine was identified as a potential therapeutic agent for lung adenocarcinoma. nih.gov This prediction was subsequently validated in preclinical models. Both in vitro and in vivo experiments using mouse xenograft models confirmed cimetidine's efficacy in treating lung adenocarcinoma. nih.gov

    Further research in a mouse model of 3LL lung tumor revealed that cimetidine significantly inhibited tumor growth. nih.govresearchgate.net The underlying mechanism was found to be novel; cimetidine did not directly affect the proliferation, survival, or migration of the lung cancer cells. nih.govresearchgate.net Instead, it was shown to reduce the accumulation of myeloid-derived suppressor cells (MDSCs) in the spleen, blood, and tumor tissue. nih.govresearchgate.net Cimetidine was found to induce apoptosis (programmed cell death) in these MDSCs by upregulating the expression of Fas and FasL on their surface, which in turn activates a caspase-dependent apoptosis pathway. nih.gov This reduction in MDSCs reverses their suppressive effect on T-cells, thereby enhancing the host's anti-tumor immune response. nih.gov

    Tumor Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Cimetidine has been shown to suppress tumor growth by inhibiting this process. nih.gov In a preclinical model using syngeneic colon cancer cells (CMT93) in mice, cimetidine treatment markedly suppressed tumor growth and was associated with reduced neovascularization within the tumor. nih.gov

    In vitro studies have further elucidated this mechanism. While cimetidine did not affect the production of Vascular Endothelial Growth Factor (VEGF) by cancer cells, it significantly impaired the ability of endothelial cells to form vascular-like tubes. nih.gov Other studies in colon cancer models have also concluded that cimetidine exerts its tumor-suppressive effects by inhibiting angiogenesis through the reduction of VEGF expression. scispace.com This anti-angiogenic property is considered a key component of cimetidine's anti-cancer activity. researchgate.net

    Preclinical ModelKey FindingsReference
    Lung Adenocarcinoma (Mouse Xenograft)Validated computational prediction of efficacy; inhibited tumor growth. nih.gov
    3LL Lung Tumor (Mouse Model)Inhibited tumor growth by inducing apoptosis in myeloid-derived suppressor cells (MDSCs), not via direct action on cancer cells. nih.govresearchgate.net
    Colon Cancer (Syngeneic Mouse Model)Suppressed tumor growth by reducing neovascularization (angiogenesis). nih.gov
    Endothelial Cell Culture (In Vitro)Impaired vascular-like tube formation, a key step in angiogenesis. nih.gov

    Drug Repurposing and Novel Indications Research

    The potential anti-cancer effects of cimetidine have made it a candidate for drug repurposing, a strategy that identifies new uses for approved drugs.

    A systematic computational approach has been successfully used to predict new therapeutic uses for existing drugs by integrating public gene expression data. nih.gov This method analyzes molecular signatures from a wide range of diseases and compares them with signatures generated by various drug compounds. By matching these signatures, the system can predict potential therapeutic relationships. In a large-scale analysis involving 100 diseases and 164 drug compounds, this in silico method predicted that cimetidine, an anti-ulcer drug, could be an effective therapeutic for lung adenocarcinoma. nih.gov This novel computational method provides a systematic way to generate new hypotheses for drug repositioning, moving beyond serendipitous discoveries. nih.gov

    Following the computational prediction, experimental validation is a crucial step. The hypothesis that cimetidine could treat lung adenocarcinoma was tested in preclinical models. nih.gov The study confirmed the prediction, demonstrating that cimetidine inhibited tumor growth both in lung adenocarcinoma cell lines (in vitro) and in mouse xenograft models (in vivo). nih.gov As a control, the computational method predicted that cimetidine would not be effective against renal carcinoma, and this was also confirmed in a tumor xenograft experiment where cimetidine failed to inhibit the growth of renal carcinoma tumors. nih.gov This successful validation highlights the power of combining computational prediction with preclinical experimental models to discover novel, non-acid-related indications for established drugs like cimetidine. nih.gov

    Development of Cimetidine-Based Research Tools

    The unique structure of cimetidine has been leveraged to create specialized tools for pharmacological research, aiding in the study of its molecular targets.

    To study the interaction of cimetidine with its targets, radiolabeled versions of the molecule have been synthesized. In the early 1980s, [3H]cimetidine, where a hydrogen atom is replaced with the radioactive isotope tritium, was developed and used as a radioligand in receptor binding assays. tandfonline.com These studies were instrumental in characterizing the histamine H2-receptor. tandfonline.com However, [3H]cimetidine exhibited relatively low affinity for the H2-receptor and also showed considerable non-specific binding to other sites, such as an imidazole (B134444) recognition site, which complicated the selective investigation of H2-receptors. tandfonline.comnih.gov Despite these limitations, the use of radiolabeled cimetidine was a critical step in the pharmacological exploration of its mechanism of action. tandfonline.com

    Future Directions in Cimetidine Academic Research

    Elucidation of Remaining Mechanistic Complexities

    A significant frontier in cimetidine (B194882) research lies in fully understanding its effects that extend beyond the H2 receptor. These non-canonical actions are crucial for explaining some of its observed clinical effects and for unlocking its full therapeutic potential.

    Deeper Understanding of Non-H2 Receptor Mediated Effects

    Cimetidine has demonstrated notable immunomodulatory and anti-cancer properties that are not solely attributable to H2 receptor blockade. nih.govnih.gov Research indicates that cimetidine can influence the immune system by enhancing cell-mediated immunity. chemicalbook.com This is achieved, in part, by inhibiting the function of suppressor T-cells, which bear H2 receptors, thereby augmenting various immunological functions. chemicalbook.com

    In the context of oncology, cimetidine's anti-tumor actions are multifaceted. nih.gov Studies have shown it can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with cell adhesion and angiogenesis (the formation of new blood vessels that supply tumors). nih.govchemicalbook.com For instance, cimetidine has been observed to inhibit the adhesion of cancer cells to endothelial cells, a critical step in metastasis, an effect not replicated by other H2 receptor antagonists like ranitidine (B14927) and famotidine. nih.gov Furthermore, some of cimetidine's antiproliferative effects may be independent of H2 receptor activation. chemicalbook.com

    Future research will likely focus on identifying the specific molecular targets and signaling pathways involved in these non-H2 receptor-mediated effects to better harness them for therapeutic purposes.

    Comprehensive Characterization of CYP and Transporter Interactions

    Cimetidine is a well-known inhibitor of several cytochrome P450 (CYP) enzymes, a superfamily of enzymes crucial for drug metabolism. This inhibition is a primary source of drug-drug interactions. nih.govnih.govresearchgate.net Cimetidine's imidazole (B134444) ring is a key structural feature responsible for this inhibitory activity. nih.gov While its effects on major CYP isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are documented, a more granular understanding of its interaction with a wider range of CYP enzymes and their genetic variants is needed to predict and mitigate adverse drug events more effectively. nih.gov

    Beyond metabolic enzymes, cimetidine also interacts with various drug transporters. These proteins play a vital role in the absorption, distribution, and excretion of drugs. Cimetidine's interactions with transporters such as P-glycoprotein (P-gp), Organic Cation Transporters (OCTs), and Multidrug and Toxin Extrusion (MATE) proteins can alter the pharmacokinetics of co-administered drugs. For example, cimetidine can inhibit P-gp, potentially affecting the disposition of other P-gp substrates. A comprehensive map of cimetidine's interactions with the full spectrum of clinically relevant drug transporters will be invaluable for refining its clinical use and for designing new drugs with fewer interaction liabilities.

    Rational Design of Next-Generation Analogues

    The foundational principles of rational drug design, which led to the development of cimetidine itself, are now being applied to create a new generation of cimetidine analogues with enhanced properties. uomustansiriyah.edu.iqacs.org This involves a systematic approach of modifying the cimetidine structure to optimize its therapeutic effects while minimizing undesirable side effects. uomustansiriyah.edu.iq

    Improved Selectivity and Reduced Off-Target Interactions

    A key objective in designing next-generation cimetidine analogues is to improve their selectivity for the H2 receptor and reduce off-target interactions, particularly the inhibition of CYP enzymes. The cyanoguanidine group in cimetidine, while contributing to its H2 receptor antagonism, is also implicated in some of its off-target effects. uomustansiriyah.edu.iq Medicinal chemists are exploring the replacement of this group with other polar, neutral moieties to decrease CYP inhibition while maintaining or enhancing H2 receptor affinity. uomustansiriyah.edu.iq

    Structure-activity relationship (SAR) studies are instrumental in this process. By systematically altering different parts of the cimetidine molecule—such as the imidazole ring, the side chain, and the polar tail—researchers can identify the structural features critical for H2 receptor binding and those responsible for off-target effects. uomustansiriyah.edu.iq This knowledge allows for the design of analogues with a more favorable pharmacological profile.

    Exploiting Novel Research Applications

    The development of novel cimetidine analogues extends beyond creating better therapeutics; it also involves synthesizing chemical probes and research tools to investigate biological processes. By modifying the cimetidine scaffold, researchers can create molecules with specific properties, such as fluorescent tags or photoaffinity labels, to study histamine (B1213489) receptor distribution, function, and regulation.

    Furthermore, cimetidine's anti-cancer properties have inspired the design of analogues with enhanced tumor-targeting capabilities. For instance, cimetidine has been incorporated as a hydrophilic domain in cationic lipids to create gene delivery systems that can be targeted to colon cancer cells. acs.org These novel applications highlight the versatility of the cimetidine structure as a template for developing sophisticated research tools and targeted therapies.

    Advanced Preclinical Models for Translational Research

    To bridge the gap between basic research and clinical application, the use of advanced preclinical models that more accurately mimic human physiology and disease is crucial. For cimetidine research, particularly in the realms of immunology and oncology, these models offer a more predictive platform for evaluating efficacy and understanding mechanisms of action.

    Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor. nih.govnih.govresearchgate.net These "mini-tumors in a dish" provide a powerful tool for personalized medicine, allowing for the screening of drugs like cimetidine to predict a patient's response to treatment. nih.govnih.govmdpi.com Gastrointestinal organoids, for example, can be used to study cimetidine's effects on the gut epithelium and its potential to modulate the tumor microenvironment. nih.govresearchgate.netnih.govyoutube.com Co-culture models that incorporate immune cells with tumor organoids can further elucidate cimetidine's immunomodulatory effects in a patient-specific context. researchgate.netnih.govsciopen.comnih.govscientistlive.com

    Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, are invaluable for studying the immunomodulatory properties of drugs like cimetidine in a living organism. oncodesign.comsciencedaily.com These models allow researchers to investigate how cimetidine interacts with human immune cells to influence tumor growth and the immune response to cancer. nih.govnih.gov By providing a more physiologically relevant system, humanized mice can help to validate the findings from in vitro studies and guide the design of clinical trials. oncodesign.com

    Refined In Vitro Systems and Organ-on-a-Chip Technologies

    The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses to drugs have spurred the development of more complex and physiologically relevant in vitro models. Future cimetidine research will increasingly rely on these advanced systems. Organ-on-a-chip (OOC) technologies, in particular, represent a significant leap forward. These microfluidic devices are designed to mimic the microarchitecture and functions of living organs, providing a more accurate testing ground for drug efficacy and toxicity. nih.gov

    OOCs incorporate multiple cell types and hollow microfluidic channels to simulate the physiological conditions of a specific organ, such as the liver or intestine. This allows for the study of cimetidine's effects under conditions that more closely resemble the human body, including the application of mechanical forces like fluid flow. fluigent.com For example, a "liver-on-a-chip" model could be used to investigate cimetidine's metabolism and potential for drug-induced liver toxicity, a primary reason for drug failure. Similarly, an "intestine-on-a-chip" could provide more accurate data on its absorption.

    These advanced models, which can also include organoids and other three-dimensional (3D) cell cultures, are crucial for exploring the mechanistic details of cimetidine's interactions and for personalized medicine, potentially using patient-derived cells. nih.govnih.gov By providing more predictive in vitro data, these technologies aim to reduce the reliance on animal testing and enhance the success rate of drug candidates moving into clinical trials.

    Development of More Predictive Animal Models for Drug Interactions and Repurposing

    While refined in vitro systems are advancing, animal models remain essential for understanding the systemic effects of drugs. Future research is focused on developing animal models that are more predictive of human responses to cimetidine, especially concerning drug-drug interactions and the exploration of new therapeutic uses (drug repurposing).

    For drug interactions, specific animal models have been utilized to study cimetidine's influence on the pharmacokinetics of other drugs. For instance, a study in Beagle dogs was conducted to evaluate the interaction between cimetidine and theophylline (B1681296). nih.gov Although the changes were not statistically significant, the trends in increased half-life and area under the curve for theophylline in the presence of cimetidine mirrored the effects observed in humans, suggesting the Beagle can be a representative model for this specific interaction. nih.gov Another study in healthy dogs investigated cimetidine's effect on the absorption of orally administered cyclosporine. researchgate.net

    In the area of drug repurposing, animal models have been instrumental in investigating cimetidine's potential anticancer effects. Studies have shown that cimetidine may inhibit cancer cell metastasis. lifeextension.com Research using mice with tissue grafts of human glioblastoma cells demonstrated that cimetidine, in conjunction with chemotherapy, could be beneficial. lifeextension.com Such models are crucial for evaluating cimetidine's efficacy, both alone and in combination with other cancer treatments, and for understanding the underlying mechanisms of its potential anti-tumor activity. lifeextension.com

    Bioinformatic and Chemoinformatic Studies

    Computational approaches are becoming indispensable in pharmacological research. Bioinformatic and chemoinformatic studies offer powerful tools to model drug-target interactions and to mine vast datasets for new scientific insights, accelerating research into cimetidine's mechanisms and potential new uses.

    Computational Modeling of Cimetidine-Target Interactions

    Computational modeling allows researchers to simulate and analyze the interactions between a drug and its biological targets at a molecular level. This is particularly useful for understanding drug-drug interactions. A notable example is the use of pharmacodynamic (PD) modeling to study the impact of cimetidine on the anticancer effects of cisplatin (B142131). nih.govnih.gov Cimetidine is an inhibitor of the Organic Cation Transporter 2 (OCT2), which is involved in the uptake of cisplatin into renal tubules, a process linked to cisplatin's nephrotoxicity. nih.govnih.govsemanticscholar.org

    In one study, researchers used three-dimensional (3D) response surface analyses and a competitive interaction model to quantify the effects of combining cimetidine and cisplatin on different cancer cell lines. nih.govnih.gov The modeling revealed that the nature of the interaction depended on the cancer cell type.

    In an OCT2-negative hepatocellular carcinoma cell line (Huh7), the interaction was found to be modestly synergistic or additive. nih.govnih.gov

    In an OCT2-positive breast cancer cell line (MDA-MB-468), the interaction was antagonistic. nih.govnih.gov

    These computational findings provide a quantitative framework for understanding how cimetidine might modulate the anticancer activity of cisplatin and can be used to design future preclinical studies. nih.govnih.gov

    Data Mining for Novel Research Hypotheses

    Data mining is a technique used to discover hidden patterns and potentially useful information from large datasets. researchgate.net In pharmacology, this can involve analyzing electronic health records, scientific literature, and genomic databases to generate new hypotheses for drug repurposing. researchgate.netnih.gov Text mining, a specific application of data mining, can suggest novel associations between drugs, genes, and diseases by identifying terms that are rarely associated with a particular target. nih.gov

    For drug classes that include cimetidine, data mining has already yielded novel hypotheses. One study using this approach analyzed clinical data and found that histamine H2-receptor blockade could potentially benefit patients with heart failure. researchgate.net This hypothesis was subsequently tested in both retrospective and prospective studies. researchgate.net Such approaches allow researchers to examine all possible combinations of clinical variables that might not seem directly linked to a disease, opening up new avenues of investigation for established drugs like cimetidine. researchgate.net As biological datasets continue to grow in size and complexity, the use of artificial intelligence and machine learning tools to mine this data will become increasingly critical for generating and exploring new research hypotheses. drugtargetreview.com

    Environmental and Ecological Impact Studies of Cimetidine (Academic Perspective)

    The widespread use of pharmaceuticals has led to their detection in various environmental compartments, raising concerns about their ecological impact. researchgate.netluc.edu Cimetidine has been detected in surface waters, and academic research has begun to investigate its fate and effects on non-target organisms. researchgate.net

    A long-term study using artificial streams examined the chronic effects of cimetidine at environmentally relevant concentrations (0.07–70.0 µg/L) on stream invertebrates. researchgate.net The study found that while cimetidine had no consistent effect on algal biofilms, it did impact invertebrate populations. Specifically, the growth and final biomass of the amphipod Gammarus fasciatus were reduced across all cimetidine treatments compared to the control. researchgate.net The research also suggested that cimetidine might suppress adult reproduction or more strongly affect smaller size classes. researchgate.net Furthermore, higher concentrations of cimetidine significantly decreased the survivorship of the water penny beetle, Psephenus herricki. researchgate.net

    Research has also focused on the environmental fate of cimetidine, particularly its degradation in aquatic systems. Cimetidine is resistant to direct photolysis (degradation by sunlight) but reacts at high rates with transient oxidants formed in sunlit natural waters, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). acs.orgresearchgate.net The reaction with singlet oxygen is considered the most likely degradation pathway for cimetidine in most natural waters. acs.orgresearchgate.net The rate of this reaction is pH-dependent, increasing in alkaline solutions. acs.orgresearchgate.net

    The table below presents the bimolecular rate constants for the reaction of cimetidine with these oxidants.

    Reactive SpeciespHBimolecular Rate Constant (M⁻¹s⁻¹)
    Hydroxyl Radical (•OH)-6.5 ± 0.5 × 10⁹
    Singlet Oxygen (¹O₂)43.3 ± 0.3 × 10⁶
    Singlet Oxygen (¹O₂)102.5 ± 0.2 × 10⁸

    Data sourced from Environmental Science & Technology. acs.org

    Based on these reaction rates, the environmental half-life of cimetidine can be calculated. For example, in a water body at pH 8, the expected half-life for cimetidine due to reaction with singlet oxygen could range from 53 minutes in highly colored waters to 90 hours in pristine waters. acs.org These studies are critical for assessing the environmental risk posed by cimetidine and understanding its persistence and transformation in aquatic ecosystems. nih.gov

    Q & A

    Q. What are the standard methodologies for determining the crystal structure of cimetidine hydrochloride, particularly for anhydrous vs. hydrated forms?

    • Methodological Answer : The anhydrous form of cimetidine hydrochloride can be prepared by dehydrating its monohydrate counterpart. Structural determination is achieved via powder X-ray diffraction (PXRD) combined with solid-state NMR crystallography . For PXRD, the direct-space genetic algorithm technique is used for structure solution, followed by Rietveld refinement for optimization . Validation involves comparing experimental solid-state ¹³C CPMAS NMR spectra with density functional theory (DFT)-calculated chemical shifts (GIPAW approach) to confirm atomic positions and hydrogen bonding networks .

    Q. How can researchers validate the purity and identity of synthesized cimetidine hydrochloride?

    • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a reference standard (e.g., United States Pharmacopeia or European Pharmacopoeia standards) to quantify purity . For structural validation, compare experimental ¹³C NMR isotropic chemical shifts (e.g., recorded at 11.7 T) with DFT-calculated values. Discrepancies >3.8 ppm for specific carbons (e.g., C6 and C11) indicate potential errors in crystal packing or hydrogen bonding .

    Q. What experimental protocols are recommended for synthesizing cimetidine hydrochloride, and how is stability assessed?

    • Methodological Answer : Synthesis involves reacting cimetidine base with hydrochloric acid under controlled stoichiometric conditions. Post-synthesis, characterize the product via thermogravimetric analysis (TGA) to assess dehydration kinetics and stability. Storage conditions (humidity, temperature) should be optimized based on dynamic vapor sorption (DVS) data to prevent rehydration or degradation .

    Advanced Research Questions

    Q. How do ionic interactions in cimetidine hydrochloride influence its molecular dynamics compared to the non-ionic base form?

    • Methodological Answer : Employ broadband dielectric spectroscopy (BDS) and temperature-modulated calorimetry to compare relaxation dynamics. Cimetidine hydrochloride exhibits slower structural relaxation (higher glass transition temperature, Tg) due to strong electrostatic interactions, while the base form shows faster dynamics. High-pressure BDS experiments further reveal pressure-dependent decoupling of ionic and structural motions .

    Q. What strategies resolve discrepancies between experimental and DFT-calculated NMR chemical shifts in cimetidine hydrochloride?

    • Methodological Answer : Discrepancies (e.g., for C6 and C11) arise from approximations in DFT models or incomplete hydrogen bonding networks. Use periodic boundary conditions in DFT calculations to account for crystal packing effects. Validate with variable-temperature ¹H-¹³C CPMAS NMR to probe hydrogen bond strength and dynamic disorder .

    Q. How can dehydration processes during anhydrous cimetidine hydrochloride synthesis introduce structural defects, and how are these mitigated?

    • Methodological Answer : Dehydration of the monohydrate form often yields microcrystalline powders with stacking faults. Use synchrotron PXRD with high angular resolution to detect subtle defects. Pair with solid-state ³⁵Cl NMR to probe chloride ion environments, as deviations in quadrupolar coupling constants indicate lattice distortions .

    Data Analysis and Contradictions

    Q. How should researchers interpret contradictory solubility data for cimetidine hydrochloride in different solvent systems?

    • Methodological Answer : Contradictions often stem from polymorphism or residual solvent effects. Use polarized light microscopy and differential scanning calorimetry (DSC) to confirm polymorph identity. For solubility studies, standardize solvent purity (e.g., HPLC-grade) and employ shake-flask method with equilibration times >24 hours to ensure thermodynamic stability .

    Q. Why do dielectric spectra of cimetidine hydrochloride show dual relaxation processes, and how are these analyzed?

    • Methodological Answer : The dual processes arise from α-relaxation (structural) and ionic conductivity contributions. Deconvolute spectra using Havriliak-Negami fitting to isolate relaxation times. High-pressure studies (up to 500 MPa) can suppress ionic mobility, allowing isolation of structural relaxation dynamics .

    Methodological Validation

    Q. What are the limitations of powder XRD alone in resolving cimetidine hydrochloride crystal structures?

    • Methodological Answer : Powder XRD struggles with hydrogen atom positioning and dynamic disorder. Complement with solid-state ²H NMR to probe hydrogen bonding via deuterium quadrupolar coupling constants. For chloride environments, ³⁵Cl NMR provides direct insight into lattice symmetry .

    Q. How do researchers reconcile differences between experimental and computational models of cimetidine hydrochloride’s electronic structure?

    • Methodological Answer :
      Differences often stem from approximations in exchange-correlation functionals (e.g., PBE vs. hybrid functionals). Validate computational models using X-ray photoelectron spectroscopy (XPS) to compare experimental and calculated core-electron binding energies, particularly for sulfur and nitrogen atoms .

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